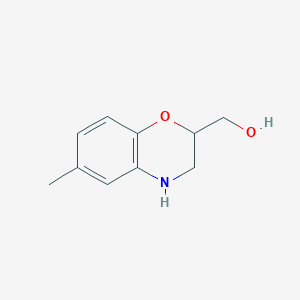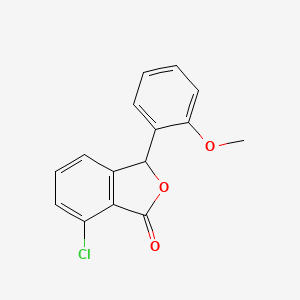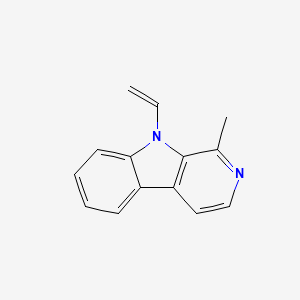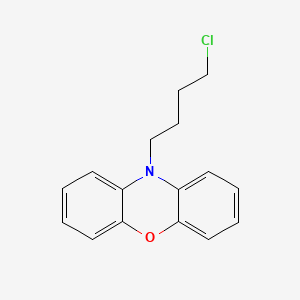![molecular formula C14H10N4 B12554359 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline CAS No. 143157-06-6](/img/structure/B12554359.png)
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is a chemical compound that belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline typically involves the condensation of appropriate precursors. One common method is the reaction of 2-chloroquinoxaline with pyrazine-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline ring.
Reduction: Reduced forms of the quinoxaline ring.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of light-emitting materials and sensors.
Mechanism of Action
The mechanism of action of 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline and pyrazine moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Pyrazin-2-yl)ethenyl]quinoxaline
- 6-[2-(Pyridin-2-yl)ethenyl]quinoxaline
- 6-[2-(Pyrimidin-2-yl)ethenyl]quinoxaline
Uniqueness
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is unique due to its specific structural features, which confer distinct photophysical and chemical properties. These properties make it particularly useful in applications such as fluorescent probes and light-emitting materials, where other similar compounds may not perform as effectively.
Properties
CAS No. |
143157-06-6 |
|---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
6-(2-pyrazin-2-ylethenyl)quinoxaline |
InChI |
InChI=1S/C14H10N4/c1(3-12-10-15-5-6-16-12)11-2-4-13-14(9-11)18-8-7-17-13/h1-10H |
InChI Key |
KDMBKKGWNWBODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=CC3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
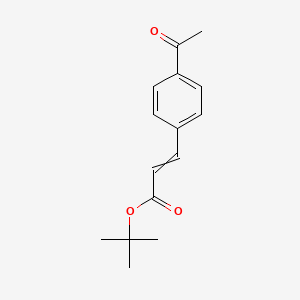
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)

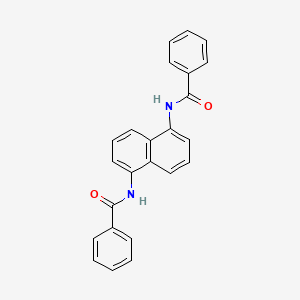
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
